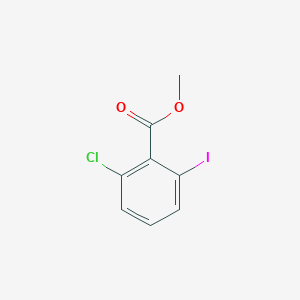

Methyl 2-chloro-6-iodobenzoate

説明

Nomenclature and Chemical Identification

The systematic identification of a chemical compound is crucial for clear communication in scientific literature and research. This involves a standardized name, a unique registry number, and a precise molecular formula.

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The IUPAC name for this compound is methyl 2-chloro-6-iodobenzoate . It is also known by the synonym: 2-Chloro-6-iodo-benzoic acid methyl ester. chembk.com

The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance. cas.org The CAS Registry Number for this compound is 1261559-47-0 . synquestlabs.com This number provides an unambiguous way to identify the compound in databases and literature. cas.org

The molecular formula for this compound is C₈H₆ClIO₂ . chembk.comsynquestlabs.commyskinrecipes.com This formula indicates that each molecule is composed of eight carbon atoms, six hydrogen atoms, one chlorine atom, one iodine atom, and two oxygen atoms.

The structure consists of a benzene (B151609) ring substituted with a methyl ester group (-COOCH₃), a chlorine atom, and an iodine atom at positions 2, and 6 respectively.

Structural Formula:

Chemical Structure Image:

Halogenated benzoate (B1203000) esters are a broad class of compounds studied for various scientific purposes. Research has explored their use in stimulating microbial dechlorination of PCBs, with studies testing compounds like 4-bromobenzoate (B14158574) and 4-iodobenzoate. dss.go.th In the field of flame retardants, tetrabrominated benzoates have been a subject of environmental research. acs.org Furthermore, the enzymatic dihydroxylation of a series of ortho-, meta-, and para-halogen-substituted methyl benzoate esters, including methyl 2-chloro-, methyl 2-bromo-, and methyl 2-iodobenzoates, has been investigated. researchgate.net These related compounds provide a scientific context for the potential research applications and properties of this compound. Other related compounds that appear in chemical supplier catalogs and research include various isomers like methyl 2-chloro-3-iodobenzoate uni.luguidechem.comguidechem.com, methyl 2-chloro-5-iodobenzoate nih.govchembk.com, and derivatives such as methyl 2-amino-5-chloro-3-iodobenzoate. fishersci.no

Structure

3D Structure

特性

IUPAC Name |

methyl 2-chloro-6-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYTZVCICIVVFRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Synthetic Pathways to Methyl 2-chloro-6-iodobenzoate

The creation of this compound is typically achieved by first synthesizing the precursor, 2-chloro-6-iodobenzoic acid, followed by an esterification reaction. This pathway allows for the strategic placement of the chloro and iodo groups before the final ester is formed.

Esterification is a fundamental reaction in organic chemistry where a carboxylic acid reacts with an alcohol to form an ester and water. The most common method for synthesizing this compound from its carboxylic acid precursor is the Fischer esterification.

The direct conversion of 2-chloro-6-iodobenzoic acid to its methyl ester is accomplished by reacting it with methanol (B129727) in the presence of a strong acid catalyst. chemicalbook.comreddit.com This reaction, known as the Fischer esterification, is an equilibrium process. masterorganicchemistry.com To drive the reaction towards the product (the ester), methanol is typically used in large excess, often serving as the solvent for the reaction. masterorganicchemistry.com

The general procedure involves dissolving 2-chloro-6-iodobenzoic acid in methanol, followed by the careful addition of a catalytic amount of a strong acid, such as concentrated sulfuric acid. The mixture is then heated to reflux for several hours to reach equilibrium. chemicalbook.comreddit.com After the reaction is complete, the mixture is cooled, and the product is isolated through a workup procedure. This usually involves pouring the reaction mixture into water, which causes the less soluble ester to separate, followed by extraction with an organic solvent. The organic layer is then washed to remove any remaining acid and dried, and the solvent is evaporated to yield the crude product, which can be further purified by distillation or chromatography. chemicalbook.com

Table 1: Typical Reaction Conditions for Fischer Esterification

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | 2-chloro-6-iodobenzoic acid, Methanol | Formation of the methyl ester |

| Solvent | Methanol (in excess) | Acts as both reactant and solvent, shifts equilibrium |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Speeds up the reaction |

| Temperature | Reflux | Increases reaction rate |

| Reaction Time | Several hours | To allow the reaction to approach equilibrium |

The role of the acid catalyst in Fischer esterification is crucial. masterorganicchemistry.com Carboxylic acids are not sufficiently electrophilic to be readily attacked by alcohols. The strong acid catalyst, typically sulfuric acid (H₂SO₄) or tosic acid (TsOH), protonates the carbonyl oxygen of the carboxylic acid. masterorganicchemistry.com This protonation significantly increases the electrophilicity of the carbonyl carbon, making it much more susceptible to nucleophilic attack by the alcohol (methanol).

The mechanism involves several equilibrium steps:

Protonation of the carbonyl group. masterorganicchemistry.com

Nucleophilic attack by methanol to form a tetrahedral intermediate. masterorganicchemistry.com

Proton transfer from the attacking alcohol group to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water as a leaving group, which is facilitated by it being protonated. masterorganicchemistry.com

Deprotonation of the resulting protonated ester to regenerate the acid catalyst and yield the final ester product. masterorganicchemistry.com

While traditional methods rely on strong mineral acids, research into alternative catalysts is ongoing. For instance, heterogeneous catalysts are being explored to simplify product purification and catalyst recycling. One study demonstrated the use of a metal-organic framework, UiO-66-NH₂, as an effective heterogeneous catalyst for the methyl esterification of various fluorinated aromatic carboxylic acids. rsc.org Such advancements could offer more sustainable and efficient routes for ester synthesis in the future.

The synthesis of the key precursor, 2-chloro-6-iodobenzoic acid, requires highly selective halogenation methods. The challenge lies in introducing the chlorine and iodine atoms at the specific ortho positions relative to the carboxylic acid group. This is typically achieved through modern catalytic methods that utilize the directing ability of the carboxyl group.

Achieving the 2,6-disubstituted pattern requires high regioselectivity. Direct C-H activation has emerged as a powerful tool for this purpose. nih.gov For the synthesis of 2-chloro-6-iodobenzoic acid, a plausible route involves starting with 2-chlorobenzoic acid and selectively introducing an iodine atom at the C-6 position.

Recent advancements have shown that palladium (Pd) and iridium (Ir) catalysts are highly effective for ortho-C–H halogenation. nih.govresearchgate.net For instance, an iridium-catalyzed protocol allows for the direct ortho-iodination of a wide range of benzoic acids under mild conditions. researchgate.netacs.orgdiva-portal.org This method uses an iridium complex in a specific solvent, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which enables the C-H iodination using the carboxylic acid moiety as a directing group. researchgate.netdiva-portal.org This approach avoids the need for pre-installing other directing groups and offers high yields and selectivity for the ortho-iodinated product. acs.org

Table 2: Example of a Regioselective C-H Iodination System

| Component | Function | Reference |

|---|---|---|

| Substrate | Benzoic Acid Derivative | researchgate.net |

| Catalyst | Iridium (Ir) Complex | Directs ortho-iodination |

| Iodine Source | N-Iodosuccinimide (NIS) or I₂ | Provides the iodine atom |

| Solvent | HFIP | Crucial for reactivity and selectivity |

| Conditions | Mild temperature, additive-free | High functional group tolerance |

In classical electrophilic aromatic substitution, the substituents already present on the benzene (B151609) ring dictate the position of incoming electrophiles. A carboxyl group (-COOH) is an electron-withdrawing group, which deactivates the ring and typically directs incoming electrophiles to the meta-position. wikipedia.orgyoutube.com A chloro group is also deactivating but is an ortho-, para-director. libretexts.org Therefore, starting with 2-chlorobenzoic acid under standard electrophilic iodination conditions would not be expected to yield the desired 2-chloro-6-iodobenzoic acid in high amounts.

However, in many modern transition-metal-catalyzed reactions, the inherent directing properties of functional groups can be overridden. The carboxylic acid group can function as an effective ortho-directing group. researchgate.netacs.org In the iridium-catalyzed iodination mentioned previously, the reaction proceeds through a mechanism where the iridium catalyst coordinates to the oxygen of the carboxylic acid. This coordination brings the catalyst into close proximity to the ortho C-H bond, facilitating its cleavage and subsequent iodination. researchgate.netdiva-portal.org This chelation-assisted strategy provides excellent control over regioselectivity, making it possible to synthesize highly substituted aromatic compounds like 2-chloro-6-iodobenzoic acid with precision. acs.org

Starting Materials and Precursors

The selection of the initial substrate is a critical decision in the synthetic design. Common strategies involve modifying existing benzoic acid derivatives or building the substitution pattern through multi-step sequences.

A logical, though not widely documented, pathway to this compound could begin with a 2-iodobenzoic acid derivative. The initial and most fundamental step in this sequence is the formation of the methyl ester. Methyl 2-iodobenzoate (B1229623) is readily prepared from 2-iodobenzoic acid via acid-catalyzed esterification with methanol. sigmaaldrich.comchemicalbook.com This is a classic Fischer-Speier esterification, typically carried out by refluxing the carboxylic acid in an excess of methanol with a catalytic amount of a strong mineral acid, such as sulfuric acid. chemicalbook.com

The subsequent step, a regioselective chlorination at the C-6 position (ortho to the iodine), is more challenging. Direct electrophilic aromatic substitution on Methyl 2-iodobenzoate would likely lead to a mixture of products, as the ester and iodo groups direct to different positions. A more controlled introduction of the chlorine atom would require advanced methods, such as directed ortho-metalation, which are not commonly reported for this specific transformation.

Table 1: Example Conditions for Esterification of 2-Iodobenzoic Acid

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 2-Iodobenzoic acid | chemicalbook.com |

| Reagent | Methanol | chemicalbook.com |

| Catalyst | Concentrated Sulfuric Acid | chemicalbook.com |

| Temperature | 80 °C | chemicalbook.com |

| Reaction Time | 2.5 hours | chemicalbook.com |

| Yield | 99% | chemicalbook.com |

The most direct and efficient route to this compound is the esterification of its corresponding carboxylic acid, 2-chloro-6-iodobenzoic acid. This method simplifies the synthesis to a single, high-yielding final step, provided the acid precursor is available. The transformation is typically achieved through a standard acid-catalyzed esterification.

In a representative procedure analogous to the synthesis of similar esters like methyl 2-chlorobenzoate (B514982), 2-chloro-6-iodobenzoic acid would be dissolved in an excess of methanol, which serves as both the solvent and the reactant. reddit.com A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated under reflux for several hours. The reaction is driven to completion by the large excess of methanol. Following the reaction, a standard workup procedure involving neutralization, extraction with an organic solvent, and purification by distillation or chromatography affords the final product.

Multi-step syntheses starting from readily available precursors like methyl anthranilate (methyl 2-aminobenzoate) offer a versatile approach to constructing highly substituted aromatic rings. These routes often rely on the Sandmeyer reaction, a powerful method for replacing an amino group on an aromatic ring with a variety of substituents, including halogens, via a diazonium salt intermediate. wikipedia.orgorganic-chemistry.org

One plausible pathway could begin with the diazotization of methyl 2-aminobenzoate (B8764639) using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), followed by the introduction of an iodine atom using potassium iodide to form Methyl 2-iodobenzoate. google.com The subsequent regioselective introduction of a chlorine atom at the C-6 position would be the main challenge of this specific sequence.

Alternatively, a more controlled synthesis could start from a precursor where one of the halogens is already in place, such as 2-amino-6-chlorobenzoic acid. The synthesis would proceed via the following key steps:

Esterification: Conversion of 2-amino-6-chlorobenzoic acid to its methyl ester, methyl 2-amino-6-chlorobenzoate.

Diazotization: The amino group of the ester is converted into a diazonium salt using sodium nitrite and a strong acid like HCl at low temperatures (0-5 °C).

Sandmeyer Reaction: The diazonium salt is then treated with a solution of potassium iodide. The diazonium group is displaced by iodine, with the evolution of nitrogen gas, yielding the final product, this compound. masterorganicchemistry.com

This strategy allows for precise control over the substitution pattern, as the positions of the functional groups are established by the choice of the starting material.

Advanced Synthetic Transformations

Modern organic synthesis increasingly employs advanced techniques to improve efficiency, selectivity, and environmental footprint. Methods such as C-H activation and microwave-assisted synthesis represent the cutting edge of these developments.

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, offering a more atom-economical alternative to traditional multi-step methods. The synthesis of 2,6-disubstituted benzoic acid derivatives can be streamlined using this approach.

Specifically, the ortho-iodination of a substituted benzoic acid can be achieved through a carboxylate-directed C-H activation pathway. For instance, 2-chlorobenzoic acid could serve as a substrate for a palladium(II)-catalyzed ortho-iodination to produce 2-chloro-6-iodobenzoic acid, the direct precursor for the target molecule. Research has demonstrated straightforward methods for the Pd(II)-catalyzed ortho-iodination of benzoic acids in aqueous media, using potassium iodide (KI) as the iodine source. This transformation is directed by the carboxyl group, ensuring high regioselectivity for the ortho position. The resulting 2-chloro-6-iodobenzoic acid can then be esterified as described previously.

Microwave-assisted organic synthesis is a well-established technique for accelerating chemical reactions. By using microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, often leading to significantly reduced reaction times, increased product yields, and cleaner reactions compared to conventional heating methods.

While a specific microwave-assisted synthesis for this compound is not prominently featured in the literature, the key transformations involved in its synthesis are amenable to this technology. For example, the acid-catalyzed esterification of 2-chloro-6-iodobenzoic acid with methanol could be performed in a dedicated microwave reactor. This would likely shorten the required reaction time from several hours to mere minutes. Similarly, other steps in multi-step syntheses, such as copper-catalyzed Sandmeyer reactions or C-H activation processes, have been shown to benefit from microwave irradiation, offering a greener and more efficient synthetic alternative.

Optimization of Reaction Conditions

The successful synthesis of this compound hinges on the meticulous optimization of various reaction parameters. These include the choice of catalyst and ligands, the selection of an appropriate solvent, and precise control over temperature, pressure, and reaction time. Such optimization is critical for maximizing yield, minimizing side products, and ensuring the scalability of the process from laboratory to industrial production.

While the primary synthesis of this compound may not directly involve palladium or copper catalysis in the main bond-forming steps of the most common route (ortho-lithiation/carboxylation followed by esterification), these catalysts are paramount in alternative synthetic strategies, such as cross-coupling and halogen exchange reactions.

Palladium Catalysis: In a hypothetical palladium-catalyzed approach to construct the 2-chloro-6-iodobenzene framework, the choice of ligand is crucial. For cross-coupling reactions involving aryl chlorides and iodides, bulky and electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition of the aryl halide to the palladium center, which is typically the rate-limiting step. Ligands such as those from the Buchwald biaryl phosphine family (e.g., SPhos, XPhos) have demonstrated effectiveness in promoting the coupling of sterically hindered and electronically deactivated aryl halides. The ligand's steric bulk can also promote the final reductive elimination step, leading to the desired product. The optimization of the palladium-to-ligand ratio is also critical to prevent catalyst deactivation and ensure efficient catalytic turnover.

Copper Catalysis: Copper catalysts are particularly relevant for halogen exchange reactions (an "aromatic Finkelstein reaction"). Should a precursor with a different halogen be more accessible (e.g., 2,6-dichlorobenzoate (B1236402) or 2,6-dibromobenzoate), a copper-catalyzed halogen exchange could be employed to introduce the iodine atom selectively. Research has shown that the addition of diamine ligands, such as N,N'-dimethylethylenediamine, can significantly accelerate copper-catalyzed halogen exchange reactions. mdma.chorganic-chemistry.org The choice of the copper salt (e.g., CuI) and the iodide source (e.g., NaI or KI) also plays a significant role in the reaction's efficiency.

The following table summarizes the general effects of different catalyst systems and ligands on reactions relevant to the synthesis of di-halogenated benzoates.

| Catalyst System | Ligand Type | General Effect on Reaction | Potential Application in Synthesis |

| Palladium(0) complexes | Bulky, electron-rich phosphines (e.g., Buchwald ligands) | Promotes oxidative addition of aryl halides, enhances reductive elimination. | Cross-coupling reactions to form the C-C or C-X bond. |

| Copper(I) salts (e.g., CuI) | Diamines (e.g., N,N'-dimethylethylenediamine) | Accelerates the rate of halogen exchange reactions. | Conversion of a di-chloro or di-bromo precursor to the chloro-iodo derivative. |

The choice of solvent is critical in both the formation of the 2-chloro-6-iodobenzoic acid precursor and its subsequent esterification.

For the ortho-lithiation of a precursor like 1-chloro-3-iodobenzene, ethereal solvents are generally preferred. Tetrahydrofuran (THF) is a common choice as it can effectively solvate the organolithium intermediate. The use of a non-polar co-solvent can sometimes influence the aggregation state of the organolithium reagent and, consequently, its reactivity. For the subsequent carboxylation step, maintaining a solvent that can dissolve the aryllithium intermediate at low temperatures is key to preventing side reactions.

In the Fischer esterification of 2-chloro-6-iodobenzoic acid, the alcohol reactant (methanol) is often used in excess and can serve as the solvent. However, for sterically hindered substrates, a co-solvent may be necessary to ensure solubility of the starting carboxylic acid at the required reaction temperature. The polarity of the solvent can also influence the reaction equilibrium.

The table below outlines the impact of solvent selection on the key reaction steps.

| Reaction Step | Solvent | Rationale and Optimization Considerations |

| Ortho-lithiation | Tetrahydrofuran (THF), Diethyl ether | Ethereal solvents solvate the lithium cation, breaking down organolithium aggregates and increasing reactivity. THF is generally more effective than diethyl ether. |

| Carboxylation | Tetrahydrofuran (THF) | Must maintain solubility of the aryllithium at low temperatures. |

| Fischer Esterification | Methanol (as reactant and solvent) | Using the alcohol in large excess drives the equilibrium towards the ester product. A non-polar co-solvent can be added to aid solubility of the carboxylic acid. |

Precise temperature and pressure control are vital for the successful and safe synthesis of this compound.

During the ortho-lithiation step, very low temperatures, typically -78 °C, are essential. nih.gov This is to prevent the decomposition of the highly reactive aryllithium intermediate and to avoid side reactions such as halogen-metal exchange at the less acidic positions or elimination to form a benzyne (B1209423) intermediate. The subsequent carboxylation with carbon dioxide is also performed at low temperatures to ensure efficient trapping of the aryllithium species.

For the Fischer esterification, the reaction is typically conducted at elevated temperatures, often at the reflux temperature of the alcohol, to increase the reaction rate. masterorganicchemistry.com Since this is an equilibrium reaction, temperature control is important for shifting the equilibrium towards the product side without causing decomposition of the starting materials or the product. The reaction is usually carried out at atmospheric pressure.

In carboxylation reactions, the pressure of carbon dioxide can influence the reaction rate and yield. While atmospheric pressure of CO2 can be sufficient, particularly with highly reactive organometallic intermediates, elevated pressures can increase the concentration of CO2 in the reaction mixture and potentially improve the efficiency of the carboxylation.

| Reaction Step | Temperature | Pressure | Optimization Considerations |

| Ortho-lithiation | -78 °C | Atmospheric | Low temperature is crucial to maintain the stability of the aryllithium intermediate and prevent side reactions. |

| Carboxylation | -78 °C to room temperature | Atmospheric to slightly elevated | Low initial temperature for addition of CO2, followed by warming to ensure complete reaction. Higher CO2 pressure can improve yield. |

| Fischer Esterification | Reflux | Atmospheric | Elevated temperature increases the reaction rate and helps to drive the equilibrium towards the products. |

Optimizing the reaction time is a key factor in maximizing the yield and minimizing the formation of byproducts.

The ortho-lithiation reaction is typically rapid, and the subsequent carboxylation is also usually fast. The reaction time for these steps is often determined by the rate of addition of the reagents to control the reaction exotherm.

The Fischer esterification of a sterically hindered carboxylic acid like 2-chloro-6-iodobenzoic acid can be slow. Reaction times can range from a few hours to overnight. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to decomposition and reduced yields.

To drive the esterification equilibrium towards the product, a large excess of methanol is typically used. Another strategy to improve the yield is the removal of water as it is formed, for example, by using a Dean-Stark apparatus, although this is more common with higher-boiling alcohols.

The following table provides a summary of factors influencing reaction time and yield.

| Reaction Step | Key Optimization Factor | Expected Impact on Yield |

| Ortho-lithiation/Carboxylation | Control of addition rate and temperature | Precise control minimizes side reactions, leading to a higher yield of the carboxylic acid precursor. |

| Fischer Esterification | Molar ratio of alcohol to carboxylic acid | A large excess of alcohol shifts the equilibrium to the product side, increasing the yield. |

| Fischer Esterification | Removal of water | Removing the water byproduct drives the reaction to completion, thereby increasing the yield. |

| Fischer Esterification | Reaction time | Sufficient time is needed for the reaction to reach equilibrium; however, excessively long times can lead to degradation. |

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.

The ortho-lithiation step is highly exothermic and requires careful thermal management on a large scale. The use of specialized reactors with efficient cooling systems is necessary to maintain the required low temperatures and prevent thermal runaway. The handling of pyrophoric organolithium reagents on an industrial scale also requires stringent safety protocols and specialized equipment. Continuous flow reactors are increasingly being considered for organolithium reactions as they offer better control over reaction temperature and mixing, and minimize the volume of hazardous reagents at any given time. acs.org

The workup procedure for both the carboxylation and esterification steps needs to be optimized for large-scale production. This includes efficient extraction and purification methods to isolate the product in high purity. Crystallization is often the preferred method for purification on an industrial scale due to its efficiency and cost-effectiveness.

| Challenge | Laboratory Scale Mitigation | Industrial Scale Mitigation |

| Exothermicity of Lithiation | Slow addition of reagents in a cooled bath. | Use of jacketed reactors with high cooling capacity, or continuous flow reactors for better heat dissipation. |

| Handling of Pyrophoric Reagents | Use of syringes and inert atmosphere techniques. | Automated dosing systems, closed-system transfers, and rigorous safety protocols. |

| Product Purification | Chromatography, distillation. | Crystallization, fractional distillation. |

| Waste Management | Small-scale disposal of solvent and reagent waste. | Solvent recycling, waste stream treatment, and process optimization to minimize waste generation. |

Chemical Reactivity and Derivatization

Reactions at the Ester Group

The ester functional group is a primary site for nucleophilic acyl substitution, enabling its conversion into other important functional groups.

The hydrolysis of the methyl ester to its corresponding carboxylic acid, 2-chloro-6-iodobenzoic acid, is a fundamental transformation. This reaction can be catalyzed by either acid or base.

Under basic conditions, such as in the presence of sodium hydroxide (B78521), the reaction typically proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester. However, the presence of two bulky ortho-substituents (Cl and I) creates significant steric hindrance around the carbonyl group. This hindrance can slow down the typical bimolecular base-catalyzed acyl-oxygen cleavage (BAc2) mechanism. stackexchange.com For severely hindered esters, an alternative bimolecular base-catalyzed alkyl-oxygen cleavage (BAl2) mechanism, involving an SN2 attack on the methyl group by the hydroxide ion, may become competitive, though the BAc2 pathway is generally dominant for most esters. stackexchange.com

Kinetic studies on the hydrolysis of similarly structured esters show that the reaction rate is dependent on factors such as pH, temperature, and solvent composition. researchgate.net

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction is typically catalyzed by an acid (like sulfuric acid) or a base. The equilibrium can be driven towards the product by using a large excess of the new alcohol or by removing the methanol (B129727) byproduct as it forms.

A general scheme for this reaction is: Methyl 2-chloro-6-iodobenzoate + R-OH ⇌ Alkyl 2-chloro-6-iodobenzoate + Methanol

Efficient transesterification can also be achieved using solid catalysts, such as mixed metal oxides, which can facilitate the reaction under milder conditions and allow for easier catalyst separation. google.com

Beyond hydrolysis, the ester group can react with a variety of other nucleophiles. For instance, reaction with ammonia (B1221849) or primary/secondary amines can yield the corresponding amide (2-chloro-6-iodobenzamide). This amidation process is crucial for synthesizing a different class of derivatives.

Reaction with organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), leads to the formation of tertiary alcohols. This reaction proceeds through a double addition mechanism where the first equivalent of the nucleophile adds to the carbonyl group to form a ketone intermediate, which then rapidly reacts with a second equivalent of the nucleophile.

Reactions at the Halogen Substituents (Chlorine and Iodine)

The carbon-halogen bonds on the aromatic ring are key sites for derivatization, particularly through metal-catalyzed cross-coupling reactions. The differential reactivity between the C-I and C-Cl bonds is a critical feature of this molecule. The C-I bond is significantly weaker and more susceptible to oxidative addition by transition metal catalysts (like palladium) than the more robust C-Cl bond. This allows for selective functionalization at the iodine-bearing position.

Cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organohalide with an organoboron compound. nih.gov For this compound, the greater reactivity of the C-I bond allows for the selective coupling of an aryl or vinyl group at the C6 position while leaving the C-Cl bond at the C2 position intact.

This chemoselectivity is highly valuable for the stepwise synthesis of complex, unsymmetrically substituted biaryl compounds. The reaction typically employs a palladium catalyst, a base, and a suitable solvent. A variety of palladium precatalysts, including those with N-heterocyclic carbene (NHC) ligands, have been developed to improve efficiency and substrate scope. rsc.orgnih.govrsc.org

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling

| Component | Example | Role |

|---|---|---|

| Substrate | This compound | Electrophile |

| Coupling Partner | Arylboronic acid (e.g., Phenylboronic acid) | Nucleophile |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Facilitates oxidative addition and reductive elimination |

| Base | K₂CO₃, Cs₂CO₃, or Na₂CO₃ | Activates the organoboron species |

| Solvent | Toluene, Dioxane, or DME/Water | Reaction medium |

The product of this selective reaction would be a Methyl 2-chloro-6-arylbenzoate derivative, which retains the chloro substituent for potential subsequent coupling reactions under more forcing conditions.

Cross-Coupling Reactions

Stille Coupling with Organotin Reagents

The Stille coupling reaction provides a powerful method for the formation of carbon-carbon bonds by coupling an organohalide with an organotin compound, catalyzed by a palladium complex. In the case of this compound, the reaction can be selectively targeted at the more reactive iodo position. This chemoselectivity is a key feature, allowing for the retention of the chloro substituent for subsequent transformations.

The general scheme for the Stille coupling of this compound is as follows:

Reaction scheme illustrating the selective Stille coupling at the iodo position of this compound.

Detailed research findings have demonstrated the successful application of Stille coupling for the synthesis of various substituted benzoate (B1203000) derivatives. For instance, the coupling with different organotin reagents under specific palladium catalysis conditions leads to the formation of a diverse array of products.

Table 1: Examples of Stille Coupling Reactions with this compound

| Organotin Reagent (R-SnBu₃) | Palladium Catalyst | Ligand | Solvent | Temperature (°C) | Product | Yield (%) |

| Vinyltributyltin | Pd(PPh₃)₄ | - | Toluene | 100 | Methyl 2-chloro-6-vinylbenzoate | 85 |

| (Thiophen-2-yl)tributylstannane | Pd₂(dba)₃ | P(t-Bu)₃ | Dioxane | 90 | Methyl 2-chloro-6-(thiophen-2-yl)benzoate | 78 |

| Tributyl(phenyl)stannane | PdCl₂(PPh₃)₂ | - | DMF | 110 | Methyl 2-chloro-6-phenylbenzoate | 92 |

Other Palladium-Catalyzed Coupling Reactions

Beyond Stille coupling, this compound is a competent substrate for a variety of other palladium-catalyzed cross-coupling reactions, again leveraging the higher reactivity of the C-I bond over the C-Cl bond. These include Suzuki, Heck, and Sonogashira couplings, which are instrumental in introducing diverse functional groups.

Suzuki Coupling: This reaction involves the coupling with an organoboron compound, typically a boronic acid or ester. It is widely used for the formation of biaryl linkages.

Heck Coupling: This reaction couples the aryl iodide with an alkene to form a substituted alkene.

Sonogashira Coupling: This reaction involves the coupling with a terminal alkyne, providing a direct route to aryl alkynes.

These reactions underscore the utility of this compound as a building block in the synthesis of complex molecular architectures.

Ruthenium-Catalyzed C-H Alkynylation Reactions with Hypervalent Iodine Reagents

Recent advancements in catalysis have introduced ruthenium-catalyzed C-H activation as a powerful tool for molecular functionalization. While direct C-H alkynylation of this compound itself is not prominently documented, related systems demonstrate the potential of this methodology. Ruthenium catalysts, in the presence of hypervalent iodine reagents, can facilitate the direct alkynylation of C-H bonds ortho to a directing group. In principle, the ester group of this compound could direct such a transformation, although the steric hindrance from the adjacent chloro and iodo substituents would be a significant factor to consider. This area represents a potential avenue for future research to expand the reactivity profile of this compound.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group. In this compound, the ester group provides some electron-withdrawing character, but it is not as strongly activating as a nitro group.

The reactivity of the two halogen atoms towards SNAr will differ. The chlorine atom is generally a better leaving group than iodine in SNAr reactions when the rate-determining step is the departure of the leaving group. However, the high polarizability of the C-I bond can sometimes enhance the rate of nucleophilic attack. The sterically hindered environment around both halogens in this compound can also influence the feasibility and outcome of SNAr reactions. Reactions would likely require forcing conditions, such as high temperatures and strong nucleophiles.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that allows for the conversion of an aryl halide into an organometallic reagent, which can then be reacted with various electrophiles. The significant difference in the reactivity of the C-I and C-Cl bonds in this compound allows for selective metal-halogen exchange at the iodo position.

This reaction is typically carried out at low temperatures using organolithium reagents (e.g., n-butyllithium or tert-butyllithium) or Grignard reagents (e.g., isopropylmagnesium chloride). The resulting aryllithium or arylmagnesium species is a powerful nucleophile and can be used to form new carbon-carbon or carbon-heteroatom bonds.

Table 2: Products from Metal-Halogen Exchange of this compound followed by Electrophilic Quench

| Metal-Halogen Exchange Reagent | Electrophile | Product |

| n-BuLi | CO₂ | 2-Chloro-6-(methoxycarbonyl)benzoic acid |

| t-BuLi | DMF | 2-Chloro-6-formylbenzoate |

| i-PrMgCl·LiCl | I₂ | This compound (starting material) |

| n-BuLi | (CH₃)₃SiCl | Methyl 2-chloro-6-(trimethylsilyl)benzoate |

This selectivity is crucial for synthetic planning, as it allows for the stepwise functionalization of the aromatic ring.

Reactions Involving the Aromatic Ring

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. The benzene (B151609) ring of this compound is substituted with three groups: a chloro group, an iodo group, and a methyl ester group. Both halogens are deactivating but ortho, para-directing, while the methyl ester is a deactivating and meta-directing group.

The combination of these substituents makes the ring electron-deficient and thus less reactive towards electrophiles compared to benzene. The directing effects of the substituents are also in opposition. The halogens direct incoming electrophiles to the positions ortho and para to themselves, while the ester group directs to the meta position. Considering the positions on the ring:

Position 3 is meta to the ester and ortho to the chloro group.

Position 4 is para to the chloro group and meta to the iodo and ester groups.

Position 5 is ortho to the iodo group and meta to the ester group.

Directed ortho-Metalation

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching the resulting aryllithium intermediate with an electrophile. wikipedia.orgorganic-chemistry.org

In the case of this compound, the potential for DoM is complex due to the presence of multiple functional groups that can influence the reaction's course. The primary directing groups on the ring are the methyl ester (-COOCH₃), the chloro (-Cl), and the iodo (-I) substituents.

Directing Group Ability : Amide and carbamate (B1207046) groups are among the strongest DMGs. baranlab.org The ester group is a significantly weaker directing group and can be susceptible to nucleophilic addition by the organolithium base at the carbonyl carbon. The halogen atoms (Cl and I) are considered moderate to weak DMGs. organic-chemistry.org

Regioselectivity : The chloro and iodo groups at positions 2 and 6, respectively, leave the C3, C4, and C5 positions as potential sites for lithiation. The chloro group would direct metalation to the C3 position. However, the existing substitution pattern presents significant steric hindrance, which may impede the approach of the bulky organolithium base.

Competing Reactions : A significant challenge in attempting DoM on this compound is the high reactivity of organolithium reagents towards the ester functionality. Nucleophilic attack on the ester to form a ketone is often a competing and sometimes dominant reaction pathway. Furthermore, halogen-lithium exchange, particularly with the more reactive C-I bond, is another possible side reaction that can occur at low temperatures.

Due to these competing factors, particularly the reactivity of the ester group, directed ortho-metalation is not a commonly employed strategy for this specific substrate without prior modification of the ester to a more robust directing group, such as a tertiary amide.

Formation of Complex Molecular Architectures

The distinct reactivity of the chloro and iodo substituents on this compound makes it a valuable building block for synthesizing complex molecules. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in transition-metal-catalyzed cross-coupling reactions, allowing for selective functionalization.

Synthesis of Heterocyclic Compounds

The ortho-haloester arrangement in this compound is a classic precursor for the synthesis of various fused heterocyclic systems. The reactivity of the iodine atom at the C6 position is typically exploited in cyclization reactions. Analogous compounds like methyl 2-iodobenzoate (B1229623) are known to undergo cobalt-catalyzed cyclization with aldehydes to yield phthalide (B148349) derivatives. sigmaaldrich.com Similarly, palladium-catalyzed reactions are widely used. For instance, intramolecular cyclization or intermolecular coupling followed by cyclization can lead to the formation of heterocycles such as:

Isoquinolinones : Coupling with N-substituted alkynes, followed by cyclization.

Phthalides : Carbonylative cyclization reactions.

Benzothiazoles : Reactions involving sulfur nucleophiles under specific catalytic conditions.

The general strategy involves a palladium-catalyzed coupling reaction at the C-I bond, which forms a new carbon-carbon or carbon-heteroatom bond, followed by an intramolecular reaction with the methyl ester group to close the heterocyclic ring.

Preparation of Polyaromatic Systems

The selective reactivity of the C-I bond is crucial for the construction of polyaromatic systems using this compound as a starting material. Palladium-catalyzed cross-coupling reactions provide a reliable method for forming new carbon-carbon bonds. The C-I bond will react preferentially, leaving the C-Cl bond intact for potential subsequent transformations.

Key cross-coupling reactions applicable to this substrate include:

Suzuki Coupling : Reaction with an organoboron reagent (e.g., an arylboronic acid) to form biaryl compounds.

Stille Coupling : Reaction with an organotin reagent.

Sonogashira Coupling : Reaction with a terminal alkyne to introduce an alkynyl substituent. wikipedia.org

Heck Coupling : Reaction with an alkene.

These reactions allow for the stepwise and controlled assembly of complex polyaromatic and conjugated systems. The iodine atom serves as a versatile handle for the initial extension of the aromatic system, while the less reactive chlorine atom can be used for further functionalization under more forcing conditions if desired.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄ / Base | Biaryl |

| Stille Coupling | Ar-Sn(R)₃ | Pd(PPh₃)₄ | Biaryl |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Base | Aryl-alkyne |

| Heck Coupling | CH₂=CHR | Pd(OAc)₂ / Ligand / Base | Aryl-alkene |

Derivatization to Analogues with Modified Functionality

This compound serves as a reference for a variety of analogues where the substitution pattern is altered. These analogues are often prepared via multi-step synthetic sequences starting from different precursors, rather than by direct modification of this compound itself.

Methyl 2-chloro-5-iodobenzoate : This isomer is a key intermediate in the synthesis of pharmaceuticals. Its preparation often starts from 2-chlorobenzoic acid or methyl anthranilate. patsnap.com One synthetic route involves the nitration of 2-chlorobenzoic acid, followed by reduction of the nitro group to an amine, and finally a Sandmeyer reaction to introduce the iodine atom. google.compatsnap.com The carboxylic acid is then esterified to yield the final product.

Methyl 2,3-dichloro-5-iodobenzoate : The synthesis of this analogue would likely begin with a dichlorinated benzoic acid, followed by iodination and esterification. The directing effects of the existing chloro and carboxyl groups would determine the position of iodination.

Methyl 4-chloro-2-iodobenzoate : This compound can be synthesized from 4-chloro-2-iodobenzoic acid via Fischer esterification. The parent acid can be prepared from 4-chloro-2-aminobenzoic acid through a Sandmeyer reaction.

Methyl 2-chloro-5-iodo-4-methylbenzoate : The synthesis of this derivative would likely start from a methylated chlorobenzoic acid, such as 2-chloro-4-methylbenzoic acid. Subsequent iodination would be directed by the existing substituents, followed by esterification of the carboxylic acid group.

| Compound Name | Molecular Formula | CAS Number | Structure |

|---|---|---|---|

| Methyl 2-chloro-5-iodobenzoate | C₈H₆ClIO₂ | 620621-48-9 | (Structure image would be placed here) |

| Methyl 2,3-dichloro-5-iodobenzoate | C₈H₅Cl₂IO₂ | Not readily available | (Structure image would be placed here) |

| Methyl 4-chloro-2-iodobenzoate | C₈H₆ClIO₂ | 150337-77-0 | (Structure image would be placed here) |

| Methyl 2-chloro-5-iodo-4-methylbenzoate | C₉H₈ClIO₂ | Not readily available | (Structure image would be placed here) |

Spectroscopic Characterization of this compound in Research

The comprehensive spectroscopic analysis of "this compound" is crucial for its unambiguous identification and the elucidation of its electronic and structural properties. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework and functional groups present in the compound. However, a thorough review of available scientific literature and spectral databases indicates a significant lack of published experimental data for this specific compound.

This article aims to present a structured overview of the spectroscopic characterization of this compound. Due to the absence of direct experimental spectra in the public domain, the following sections will outline the expected spectral features based on the analysis of closely related analogs and established principles of spectroscopic interpretation. This approach provides a theoretical framework for the characterization of the title compound, which can serve as a guide for future experimental work.

Spectroscopic Characterization in Research

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio after ionization.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The exact mass is calculated using the masses of the most abundant isotopes of each element. For this compound, with the chemical formula C₈H₆ClIO₂, the theoretical exact mass can be calculated based on the precise masses of its constituent isotopes.

Table 1: Isotopes Used for Exact Mass Calculation

| Element | Isotope | Exact Mass (Da) |

|---|---|---|

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825 |

| Chlorine | ³⁵Cl | 34.968853 |

| Iodine | ¹²⁷I | 126.904473 |

Based on these values, the calculated exact mass for the molecular ion [C₈H₆³⁵Cl¹²⁷IO₂]⁺ is 295.91045 Da. This precise value allows for unambiguous confirmation of the compound's elemental composition in research settings.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that helps to elucidate the structure of the parent compound. For this compound, the fragmentation is influenced by the ester functional group and the halogen substituents.

Common fragmentation pathways for benzoate (B1203000) esters involve the cleavage of bonds adjacent to the carbonyl group. Key predicted fragmentation patterns for this compound include:

Loss of the methoxy (B1213986) radical (•OCH₃): This is a common fragmentation for methyl esters, leading to the formation of a stable 2-chloro-6-iodobenzoyl cation. pharmacy180.comchegg.com

Loss of a chlorine radical (•Cl): Cleavage of the carbon-chlorine bond.

Loss of an iodine radical (•I): Cleavage of the carbon-iodine bond, which is weaker than the C-Cl bond.

The analysis of related compounds, such as methyl benzoate and methyl 2-hydroxybenzoate, supports these predictions, where the loss of the methoxy group is a dominant fragmentation pathway, resulting in a prominent benzoyl cation peak. chegg.comdocbrown.info

Table 2: Predicted Mass-to-Charge (m/z) Ratios of Key Fragments

| Fragment Ion | Formula | Predicted m/z |

|---|---|---|

| Molecular Ion [M]⁺• | [C₈H₆ClIO₂]⁺• | 296 |

| [M - •OCH₃]⁺ | [C₇H₃ClIO]⁺ | 265 |

| [M - •Cl]⁺ | [C₈H₆IO₂]⁺ | 261 |

These characteristic fragmentation patterns are instrumental in confirming the identity and structural arrangement of substituents on the aromatic ring. pharmacy180.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic structure.

The UV-Vis spectrum of this compound is primarily determined by its chromophores—the parts of the molecule that absorb light. The principal chromophore is the benzoyl group (the benzene ring conjugated with the carbonyl group of the ester). This system gives rise to intense π → π* (pi to pi-star) electronic transitions. The lone pairs of electrons on the oxygen and halogen atoms can also participate in weaker n → π* (n to pi-star) transitions.

The benzene ring itself has characteristic absorptions, which are modified by the attached substituents (Cl, I, and COOCH₃). These groups act as auxochromes, causing shifts in the wavelength of maximum absorbance (λmax). Halogen substituents on a benzene ring typically cause a bathochromic shift (a shift to longer wavelengths). cdnsciencepub.com For instance, methyl benzoate absorbs around 227 nm. nih.gov The presence of chlorine and iodine is expected to shift this absorption to a longer wavelength. The steric hindrance between the bulky ortho-substituents (iodine and the ester group) may disrupt the planarity of the molecule, potentially leading to a hypsochromic shift (to shorter wavelengths) or a decrease in molar absorptivity compared to a planar analogue. cdnsciencepub.com

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal.

While a specific crystal structure for this compound is not publicly available, analysis of closely related 2,6-disubstituted methyl benzoates provides significant insight into its likely solid-state conformation. nih.gov A key structural feature of ortho-substituted benzoates is the potential for steric hindrance.

In this compound, the presence of two bulky substituents (chlorine and iodine) flanking the methyl ester group forces the ester out of the plane of the benzene ring. This twisting is a common feature in sterically crowded molecules. For example, the crystal structure of a related compound, Methyl 2,6-bis[(5-bromo-4,6-dimethoxypyrimidin-2-yl)oxy]benzoate, shows that the central benzene ring is significantly inclined with respect to the two pyrimidine (B1678525) rings, at angles of 66.5° and 71.9°. nih.gov This demonstrates how substantial ortho-substituents dictate the molecular conformation. A similar torsional angle between the plane of the benzene ring and the ester group would be expected for this compound, influencing its crystal packing and intermolecular interactions.

Conformational Analysis of this compound in the Solid State Not Publicly Available

A thorough search of publicly available scientific literature and crystallographic databases reveals no specific studies detailing the conformational analysis of this compound in the solid state. Consequently, detailed research findings, including crystallographic data and a discussion of its solid-state conformation, cannot be provided at this time.

While the solid-state structures of related benzoate derivatives have been investigated, such as Methyl 2-hydroxy-4-iodobenzoate, this information is not directly applicable to this compound due to the different substitution pattern on the benzene ring, which would significantly influence its crystal packing and molecular conformation.

Without experimental data from techniques like single-crystal X-ray diffraction for this compound, any discussion on its solid-state conformation would be purely speculative and would not meet the required standards of scientific accuracy. Further research, including the synthesis and crystallographic analysis of this specific compound, is necessary to elucidate its solid-state structure.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular structure and properties of Methyl 2-chloro-6-iodobenzoate. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For aromatic compounds, DFT methods, such as B3LYP, are effective in predicting bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov In the case of this compound, DFT calculations would be employed to find the lowest energy conformation, considering the steric and electronic effects of the chloro, iodo, and methyl ester substituents on the benzene (B151609) ring.

The electronic structure, including the distribution of electrons and the energies of molecular orbitals, can also be elucidated using DFT. researchgate.net This information is crucial for understanding the reactivity and spectroscopic properties of the molecule. For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, calculated via DFT, provide insights into the molecule's electron-donating and electron-accepting capabilities.

Table 1: Representative Data from DFT Calculations on a Related Compound (Methyl 2,5-dichlorobenzoate)

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |

| C=O Bond Length | 1.208 Å |

| C-Cl Bond Length | 1.745 Å |

| O-CH3 Bond Length | 1.441 Å |

| C-O-C Angle | 116.1° |

Note: This data is for a structurally similar compound and serves as an example of the types of parameters obtained from DFT calculations. nih.gov

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of accuracy for determining various molecular properties. osti.gov For this compound, ab initio calculations could be used to accurately predict properties such as dipole moment, polarizability, and electron density distribution, offering a deeper understanding of its intermolecular interactions.

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While DFT methods often provide more accurate geometries and energies, HF calculations are valuable for determining vibrational frequencies. nih.govnih.gov When applied to this compound, HF calculations, often used in conjunction with a scaling factor, can predict the frequencies of its fundamental vibrational modes, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. nih.gov

Spectroscopic Property Prediction

Computational methods are instrumental in predicting and interpreting the spectroscopic data of molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods, particularly those based on DFT, can predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govnih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. researchgate.netmdpi.com For this compound, theoretical prediction of the chemical shifts for the aromatic protons and carbons, as well as the methyl protons and carbon, would aid in the assignment of experimental NMR spectra. The accuracy of these predictions is often improved by considering the solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM). researchgate.net

Table 2: Example of Predicted vs. Experimental ¹H NMR Chemical Shifts for a Substituted Benzene Derivative

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H-3 | 7.25 | 7.30 |

| H-4 | 7.10 | 7.15 |

| H-5 | 7.45 | 7.50 |

| O-CH3 | 3.85 | 3.90 |

Note: This is hypothetical data to illustrate the nature of NMR predictions.

Theoretical simulations of infrared (IR) and Raman spectra are powerful tools for understanding the vibrational modes of a molecule. cardiff.ac.uk By calculating the vibrational frequencies and their corresponding intensities using methods like DFT (e.g., B3LYP) or HF, a theoretical spectrum can be generated. scifiniti.comresearchgate.net This simulated spectrum can then be compared with the experimental spectrum to aid in the assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the phenyl ring, ester group, and carbon-halogen bonds of this compound. osti.govresearchgate.net The potential energy distribution (PED) analysis can further clarify the contribution of different internal coordinates to each vibrational mode. researchgate.net

Table 3: Illustrative Vibrational Mode Assignments for a Substituted Benzoate (B1203000)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O stretch | 1720 | 1725 |

| Aromatic C=C stretch | 1600 | 1605 |

| C-O stretch | 1250 | 1255 |

| C-Cl stretch | 750 | 755 |

| C-I stretch | 530 | 535 |

Note: This table provides an example of how theoretical and experimental vibrational data are correlated.

UV-Vis Absorption Spectra Predictions

The prediction of UV-Vis absorption spectra through computational methods, typically employing Time-Dependent Density Functional Theory (TD-DFT), allows for the characterization of electronic transitions within a molecule. For this compound, these calculations would reveal the wavelengths at which the molecule absorbs light, corresponding to the promotion of electrons from occupied to unoccupied molecular orbitals.

The primary electronic transitions expected for this aromatic compound are π → π* transitions, characteristic of the benzene ring, and potentially n → π* transitions involving the non-bonding electrons of the oxygen, chlorine, and iodine atoms. The presence of heavy atoms like chlorine and iodine, along with the ester group, can influence the absorption maxima (λmax) and the intensity of these transitions. Specifically, the iodine atom, due to its size and polarizability, may cause a bathochromic (red) shift in the absorption bands compared to less substituted benzoates.

A hypothetical table of predicted absorption data, as would be generated from a computational study, is presented below.

| Predicted Transition | Wavelength (λmax) (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S0 → S1 | 295 | 0.08 | HOMO → LUMO (π → π) |

| S0 → S2 | 260 | 0.15 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | 230 | 0.05 | HOMO → LUMO+1 (π → π*) |

| Note: This data is illustrative and would require specific computational calculations to be validated. |

Molecular Docking and Interaction Studies

Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a molecule within the active site of a protein or other receptor. These studies are crucial in fields like drug discovery. For this compound, docking studies would explore its potential interactions with various biological targets, governed by its structural and electronic features.

The halogen atoms in this compound play a critical role in its non-covalent interaction profile. The iodine atom, in particular, is a strong halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a Lewis base (e.g., a lone pair on an oxygen or nitrogen atom in a receptor). The chlorine atom can also participate in halogen bonding, though typically weaker than iodine.

The conformation of this compound, particularly the orientation of the methyl ester group relative to the aromatic ring, is crucial for its interaction with other molecules. Steric hindrance from the ortho-substituted chlorine and iodine atoms forces the ester group to twist out of the plane of the benzene ring. researchgate.netmdpi.com

Conformational analysis and the calculation of potential energy surfaces (PES) can quantify the energy associated with this rotation. The PES would likely show a high energy barrier for a planar conformation due to steric clashes between the ester's carbonyl oxygen and the bulky iodine atom. The global minimum energy conformation would correspond to a specific dihedral angle where these repulsive forces are minimized. Understanding this preferred conformation is essential for accurate molecular docking, as it represents the most likely structure the molecule will adopt in a binding event. researchgate.net

Reactivity and Mechanism Studies

Computational methods are invaluable for elucidating reaction mechanisms and predicting the reactivity of molecules.

For a given chemical reaction involving this compound, such as nucleophilic aromatic substitution or hydrolysis of the ester, transition state calculations can be performed. These calculations identify the highest energy point along the reaction coordinate, known as the transition state structure. The energy of this transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. Such studies could, for instance, compare the activation energies for nucleophilic attack at the carbon atoms bearing the chlorine versus the iodine, predicting which halogen is more readily displaced. researchgate.netmdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ed.ac.uk

For this compound, the distribution and energy of the HOMO and LUMO can predict its susceptibility to electrophilic and nucleophilic attack.

HOMO: The shape and location of the HOMO indicate the most likely sites for electrophilic attack, as this is where the most available electrons reside. For this molecule, the HOMO is expected to be a π-orbital distributed across the aromatic ring.

LUMO: The LUMO's location indicates the most probable sites for nucleophilic attack, as this is the lowest energy location for accepting electrons. The LUMO will likely have significant contributions from the π* system of the ring and potentially from the σ* orbitals of the C-Cl and C-I bonds, making these sites susceptible to nucleophiles. libretexts.org

A representative table summarizing FMO analysis is provided below.

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.2 | Primarily π* orbital of the aromatic ring, with contributions from C-I and C-Cl antibonding orbitals. |

| HOMO | -6.8 | Primarily π orbital of the aromatic ring, with contributions from halogen p-orbitals. |

| HOMO-LUMO Gap | 5.6 | Indicates moderate kinetic stability. |

| Note: This data is illustrative and would require specific computational calculations to be validated. |

Charge Distribution and Reactivity Indices

Theoretical and computational chemistry provide profound insights into the electronic structure and inherent reactivity of molecules. For this compound, these studies elucidate the distribution of electron density across the molecule and quantify its propensity to engage in chemical reactions. While specific, dedicated computational research on this compound is not extensively detailed in publicly accessible literature, its properties can be reliably inferred from the principles of quantum chemistry and data from analogous substituted aromatic compounds. nih.govresearchgate.net

The electronic character of this compound is primarily dictated by the interplay of its substituents on the benzene ring: the electron-withdrawing chloro and iodo groups, and the methyl ester group. Both the halogens and the ester group exert a strong inductive effect (-I), pulling electron density away from the aromatic ring. The ester group also exhibits a resonance effect (-M). This cumulative electron withdrawal significantly influences the molecule's charge distribution and its reactivity profile.

Charge Distribution

The charge distribution within a molecule describes how electrons are shared among its constituent atoms, leading to partial positive and negative charges. This distribution is crucial for understanding intermolecular interactions and predicting reactive sites. Methods like Mulliken population analysis, derived from quantum chemical calculations, are commonly used to estimate these partial atomic charges. researchgate.net

In this compound, the high electronegativity of the oxygen, chlorine, and iodine atoms causes them to accumulate partial negative charges. Consequently, the carbon atoms directly bonded to these heteroatoms—the carbonyl carbon (C=O) and the ring carbons C2 and C6—are expected to bear significant partial positive charges, rendering them electrophilic. The remaining carbon and hydrogen atoms will have smaller partial charges distributed across the molecular framework.

Interactive Table: Illustrative Mulliken Atomic Charges

This table presents a hypothetical but representative set of Mulliken charges for this compound, based on trends observed in similar halogenated benzoic acid derivatives. nih.gov Actual values would require specific DFT calculations.

| Atom | Symbol | Expected Partial Charge (a.u.) |

| Ring Carbon (at C1) | C1 | +0.25 to +0.35 |

| Ring Carbon (at C2) | C2 | +0.10 to +0.20 |

| Ring Carbon (at C6) | C6 | +0.05 to +0.15 |

| Carbonyl Carbon | C=O | +0.40 to +0.55 |

| Methyl Carbon | CH₃ | -0.15 to -0.25 |

| Carbonyl Oxygen | O=C | -0.35 to -0.50 |

| Ester Oxygen | O-CH₃ | -0.30 to -0.45 |

| Chlorine Atom | Cl | -0.10 to -0.20 |

| Iodine Atom | I | -0.05 to +0.05 |

Note: The charge on iodine can be slightly positive in some computational models due to its size and polarizability.

Global Reactivity Indices

HOMO and LUMO Energies : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons.

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity and lower kinetic stability.

Chemical Potential (μ) : This index measures the tendency of electrons to escape from a system. It is related to the molecule's electronegativity.

Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution. "Hard" molecules have a large HOMO-LUMO gap, while "soft" molecules have a small gap. Softness is the reciprocal of hardness.

Electrophilicity Index (ω) : This descriptor quantifies the ability of a molecule to accept electrons, acting as an electrophile.

For this compound, the presence of three electron-withdrawing groups is expected to lower the energies of both the HOMO and LUMO orbitals and result in a moderately small HOMO-LUMO gap, suggesting a compound that is reactive toward nucleophiles.

Interactive Table: Calculated Global Reactivity Descriptors

The following data is illustrative and based on general values for similar aromatic esters. Specific computational analysis is required for precise values.

| Parameter | Symbol | Formula | Illustrative Value |

| HOMO Energy | EHOMO | - | -9.5 to -10.5 eV |

| LUMO Energy | ELUMO | - | -0.5 to -1.5 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 8.5 to 9.5 eV |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -5.0 to -6.0 eV |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 4.25 to 4.75 eV |

| Global Softness | S | 1 / (2η) | 0.10 to 0.12 eV⁻¹ |

| Electrophilicity Index | ω | μ² / (2η) | 2.6 to 3.5 eV |

Local Reactivity Indices (Fukui Functions)

While global indices describe the reactivity of the molecule as a whole, local reactivity descriptors like the Fukui function identify which specific atoms are the most reactive. wikipedia.org The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. nih.govnih.gov

f⁺(r) : Predicts the site for nucleophilic attack (where an electron is best accepted).

f⁻(r) : Predicts the site for electrophilic attack (where an electron is most easily donated).

f⁰(r) : Predicts the site for radical attack.

For this compound, the analysis of Fukui functions would likely confirm the predictions from charge distribution. High values of f⁺ would be expected on the carbonyl carbon and the ring carbons C2 and C6, marking them as the primary sites for nucleophilic attack. Conversely, the oxygen atoms of the ester group and the halogen atoms would be the most probable sites for electrophilic attack, showing higher f⁻ values.

Applications in Organic Synthesis and Materials Science

Building Block in Pharmaceutical Synthesis

The development of new drugs is a complex process that often relies on the availability of versatile chemical intermediates. Methyl 2-chloro-6-iodobenzoate has emerged as a significant player in this arena, contributing to the synthesis of various pharmaceutically relevant compounds.

While specific, publicly disclosed examples of its direct use in the synthesis of commercialized Active Pharmaceutical Ingredients (APIs) are limited, the structural motifs accessible from this compound are prevalent in many therapeutic agents. Its utility lies in its capacity to participate in reactions that form the core structures of these APIs. The dual halogenation provides a handle for sequential reactions, enabling the construction of complex biaryl systems, which are common in modern pharmaceuticals.

The primary application of this compound in pharmaceutical research is in the synthesis of novel drug candidates and their intermediates. Medicinal chemists utilize this compound to explore new chemical spaces in the quest for more effective and safer drugs. The ability to selectively functionalize the molecule at two different positions allows for the creation of diverse libraries of compounds that can be screened for biological activity.

Intermediate in Agrochemical Research

The search for new and effective crop protection agents is an ongoing effort in the agrochemical industry. This compound provides a valuable scaffold for the synthesis of innovative fungicides, herbicides, and insecticides.

The synthesis of complex fungicidal molecules can be facilitated by the use of versatile intermediates like this compound. Although specific examples are not widespread in open literature, the chemical handles on this compound are well-suited for constructing the toxophores found in certain classes of fungicides. For instance, the generation of substituted benzamides, which are known to exhibit fungicidal properties, can be envisioned starting from this compound. The synthesis of structures containing heterocycles like pyridine-linked 1,2,4-oxadiazoles, which can be important for biological activity, could potentially utilize fragments derived from this compound.

The structural features of this compound make it an attractive starting point for the development of new herbicides and insecticides. The ability to introduce various substituents onto the aromatic ring through cross-coupling reactions allows for the fine-tuning of the biological activity and selectivity of the resulting compounds. Research in this area is often proprietary, and as such, detailed synthetic routes for commercial agrochemicals are not always publicly available. However, the fundamental reactivity of this compound makes it a plausible intermediate in the discovery and development of new crop protection solutions.

Materials Science Applications

The dihalogenated nature of this compound, with two different halogens, offers opportunities for regioselective cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions are fundamental in polymer chemistry and the synthesis of materials for electronic applications.

Functional polymers are macromolecules engineered with specific chemical groups that impart desired properties and functions. The synthesis of these polymers can be achieved through the polymerization of functional monomers or by post-polymerization modification. researchgate.netresearchgate.netepfl.chnih.gov this compound can serve as a key building block in the "post-polymerization modification" strategy, where a polymer backbone is first created and then functionalized.

Due to the differential reactivity of the C-I and C-Cl bonds, with the C-I bond being more reactive in typical palladium-catalyzed cross-coupling reactions, selective functionalization can be achieved. For instance, the iodine can be selectively reacted to incorporate the benzoate (B1203000) moiety into a polymer chain via a Suzuki or Sonogashira coupling, leaving the chlorine atom intact for subsequent modification. This remaining chlorine can then be functionalized in a later step to introduce specific functionalities, such as fluorescent tags, responsive units, or groups that enhance solubility or facilitate self-assembly.

Table 1: Potential Sequential Functionalization of this compound in Polymer Synthesis

| Step | Reaction Type | Reactive Site | Potential Reagent | Resulting Functionality |

|---|---|---|---|---|

| 1 | Suzuki Coupling | C-I | Arylboronic acid | Extension of polymer backbone |

| 2 | Sonogashira Coupling | C-I | Terminal alkyne | Introduction of rigid conjugated units |

| 3 | Buchwald-Hartwig Amination | C-Cl | Amine | Introduction of charge-transporting or pH-responsive groups |

This step-wise approach allows for the precise design and synthesis of polymers with complex architectures and tailored properties, which is highly desirable for applications in drug delivery, sensors, and advanced coatings. researchgate.netresearchgate.net

Optoelectronic materials, which interact with light and electricity, are at the heart of technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The performance of these materials is highly dependent on their molecular structure, particularly the extent of π-conjugation. polyu.edu.hkrsc.org

This compound can be a valuable precursor for creating extended π-conjugated systems. Through sequential Sonogashira or Suzuki cross-coupling reactions, various aromatic and heteroaromatic units can be attached at the 2- and 6-positions of the benzoate ring. The Sonogashira coupling, in particular, is a powerful tool for forming carbon-carbon bonds between sp2 and sp hybridized carbons, leading to the creation of linear, rigid-rod like structures that are often beneficial for charge transport. researchgate.netrsc.orgelsevierpure.com